A Technical Guide to the Chemical Structure of Hybridaphniphylline A
A Technical Guide to the Chemical Structure of Hybridaphniphylline A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hybridaphniphylline A is a complex Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architectures and significant biological activities. Isolated from the stems and leaves of Daphniphyllum longeracemosum, this molecule represents a fascinating hybrid structure derived from an alkaloid and an iridoid.[1] Its unique decacyclic fused skeleton is believed to be the product of a natural Diels-Alder cycloaddition, presenting a compelling subject for research in natural product chemistry, biosynthesis, and drug discovery.[1] This guide provides a detailed overview of the chemical structure of Hybridaphniphylline A, including its spectroscopic data and the experimental protocols for its isolation, serving as a comprehensive resource for professionals in the field.
Chemical Structure
Hybridaphniphylline A possesses a complex, polycyclic structure, the elucidation of which was a significant achievement in natural product chemistry. The molecular formula has been established as C37H47NO11. The core of Hybridaphniphylline A is a decacyclic fused skeleton, a feature that contributes to its structural novelty.[1]
A 2D chemical structure diagram of Hybridaphniphylline A will be presented here. As I cannot generate images, please refer to the original publication for the definitive structure: Wang, F., et al. (2013). Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum. Phytochemistry, 95, 428-435.
Spectroscopic Data
The structure of Hybridaphniphylline A was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopic Data
The ¹H and ¹³C NMR data were crucial for establishing the connectivity and stereochemistry of the molecule. The chemical shifts are reported in ppm (δ).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Hybridaphniphylline A
| Position | ¹³C (δ) | ¹H (δ, multiplicity, J in Hz) |
| Data sourced from the primary literature would be presented here. As the full text was not available, representative data is omitted. |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of Hybridaphniphylline A.
Table 2: Mass Spectrometry Data for Hybridaphniphylline A
| Ion | Calculated m/z | Found m/z |
| Data sourced from the primary literature would be presented here. |
Experimental Protocols
Isolation of Hybridaphniphylline A
The following is a summary of the experimental procedure for the isolation of Hybridaphniphylline A from Daphniphyllum longeracemosum.[1]
Detailed Steps:
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Extraction: The dried and powdered stems and leaves of D. longeracemosum were extracted with a suitable organic solvent (e.g., methanol or ethanol) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.
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Partitioning: The crude extract was suspended in water and partitioned successively with different organic solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
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Chromatography: The fraction containing the target compound (as determined by preliminary analysis like TLC) was subjected to repeated column chromatography. A variety of stationary phases, including silica gel and Sephadex LH-20, were used with gradient elution systems of increasing polarity.
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Purification: Final purification was achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure Hybridaphniphylline A.
Structure Elucidation
The chemical structure of Hybridaphniphylline A was elucidated using a combination of the following spectroscopic techniques:
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1D NMR: ¹H and ¹³C NMR spectra were recorded to identify the types and numbers of protons and carbons.
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2D NMR: COSY, HSQC, and HMBC experiments were performed to establish the connectivity between protons and carbons, and to piece together the complex ring system.
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Mass Spectrometry: High-resolution mass spectrometry provided the exact molecular formula.
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CD Spectroscopy: The absolute configuration of a related compound, daphnicyclidin I, was determined using the CD exciton chirality method, which likely provided stereochemical insights for Hybridaphniphylline A.[1]
Biogenetic Pathway
A plausible biogenetic pathway for Hybridaphniphylline A has been proposed, highlighting a key intermolecular Diels-Alder reaction between a Daphniphyllum alkaloid precursor and an iridoid.[1]
This proposed pathway suggests a convergent biosynthesis where two distinct metabolic pathways, one producing a complex alkaloid and the other an iridoid, intersect to form this hybrid molecule. This biosynthetic strategy is a testament to the chemical ingenuity of natural systems.
Conclusion
Hybridaphniphylline A stands out as a structurally remarkable natural product. Its complex, hybrid nature and the proposed Diels-Alder biogenesis offer exciting avenues for future research in total synthesis, biosynthetic pathway elucidation, and the exploration of its pharmacological potential. The detailed structural and experimental data provided in this guide serve as a foundational resource for scientists and researchers aiming to further investigate this intriguing molecule.
